4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime
Overview
Description
4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime is a complex organic compound that belongs to the class of pyranones This compound is characterized by the presence of a pyran ring, which is a six-membered ring containing one oxygen atom
Biochemical Analysis
Biochemical Properties
4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The oxime group in the compound can form reversible covalent bonds with the active sites of these enzymes, modulating their catalytic activity. Additionally, the compound’s aldehyde group can react with amino groups in proteins, leading to the formation of Schiff bases, which can alter protein structure and function .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, the compound’s interaction with metabolic enzymes can affect cellular energy production and metabolic fluxes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the oxime group to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic efficiency. Additionally, the compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby altering cellular functions .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its biochemical effects over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Exposure to extreme pH or temperature conditions can lead to the breakdown of the compound, resulting in the loss of its biochemical activity. Long-term studies have indicated that the compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, with no significant adverse reactions observed. At higher doses, the compound can induce toxic effects, including oxidative stress, inflammation, and cellular damage. These effects are dose-dependent, with higher doses leading to more severe adverse reactions. Threshold effects have also been observed, with specific dosages required to elicit significant biochemical and cellular responses .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by oxidoreductases, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic fluxes and metabolite levels. The compound’s interaction with metabolic enzymes can also affect the overall metabolic balance within cells, leading to changes in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The compound’s distribution is influenced by its chemical properties, with the oxime and aldehyde groups playing key roles in its transport dynamics .
Subcellular Localization
The subcellular localization of this compound is critical for its biochemical activity. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be transported to other cellular compartments, such as the nucleus and mitochondria, where it can exert additional effects. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .
Preparation Methods
The synthesis of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime can be achieved through multicomponent reactions. One efficient method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This reaction is typically carried out under mild conditions and results in high yields. The structure of the synthesized compound can be confirmed using various spectroscopic techniques such as NMR, IR spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparison with Similar Compounds
4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime can be compared with other similar compounds such as:
4-hydroxy-6-methyl-2H-pyran-2-one: This compound shares the pyranone core but lacks the oxime and carbaldehyde groups.
4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde: This compound lacks the oxime group but has the carbaldehyde group.
4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl-2-oxo-2-phenylethyl: This compound has a similar pyranone core but different substituents
Properties
IUPAC Name |
4-hydroxy-6-methyl-3-[(E)-(4-methylphenyl)methoxyiminomethyl]pyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-10-3-5-12(6-4-10)9-19-16-8-13-14(17)7-11(2)20-15(13)18/h3-8,17H,9H2,1-2H3/b16-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGXRZZXIPUYFP-LZYBPNLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2=C(C=C(OC2=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/C2=C(C=C(OC2=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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